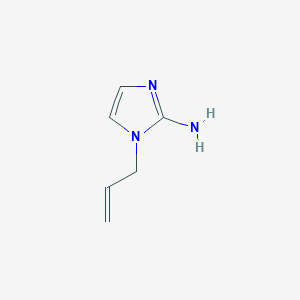

2-Amino-1-(2-propenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

1-prop-2-enylimidazol-2-amine |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-5-3-8-6(9)7/h2-3,5H,1,4H2,(H2,7,8) |

InChI Key |

LCYBHNLUMUENMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CN=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 2 Propenyl Imidazole and Analogous Structures

Regioselective Introduction of the 2-Amino Moiety

Introducing an amino group at the C2 position of the imidazole (B134444) ring can be achieved through various methods. One approach involves the reaction of vinylazides with cyanamide (B42294), which proceeds through a 2H-azirine intermediate to yield 2-aminoimidazoles. rsc.org Another strategy is the reaction of carbodiimides with propargyl amine, which can regioselectively produce 2-aminoimidazoles. researchgate.net The choice of base and temperature can influence the regioselectivity of this reaction. researchgate.net

Furthermore, 2-aminoimidazoles can be synthesized from the recyclization of other heterocyclic compounds. For example, 2-aminooxazolium salts can be converted to 2-aminoimidazoles by treatment with ammonium (B1175870) acetate. researchgate.net Additionally, the cleavage of the imidazo[1,2-a]pyrimidine (B1208166) ring system is a well-established method for preparing 2-aminoimidazoles. researchgate.net

Methods for Attaching the 1-(2-propenyl) Substituent

The introduction of an allyl (2-propenyl) group at the N1 position of the imidazole ring is a common functionalization step. This is typically achieved through an N-alkylation reaction. The reaction of an NH-imidazole with an allyl halide, such as allyl bromide, in the presence of a base is a standard procedure for this transformation.

Recent research has explored more advanced methods for N-allylation. For instance, a catalyst-free, one-pot, three-component reaction has been developed for the regioselective synthesis of 2-substituted [[(α-aryl-(α′-amino)]methyl]imidazoles, which could potentially be adapted for the introduction of an allyl group. doaj.org Additionally, the condensation of 1H-imidazole with acrolein provides a route to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, which involves the initial formation of a 1-(2-propenyl) substituted intermediate. nih.gov

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for elaborating the imidazole core, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed reactions have been particularly prominent in this area.

A comprehensive approach allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov The general reactivity of the imidazole C-H bonds is well-established: the C2 position has the most acidic proton, while the C5 position is most susceptible to electrophilic substitution. nih.gov To control the site of functionalization, a removable directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be installed on one of the ring nitrogens. nih.gov This strategy enables complementary regioselectivity; for instance, palladium-catalyzed C-H arylation of an N-SEM-protected imidazole can be directed to either the C5 or the C2 position by selecting appropriate catalytic conditions (e.g., catalyst, ligand, and base). nih.gov This method provides a practical route to complex arylated imidazoles using both aryl bromides and chlorides. nih.gov

Another innovative strategy involves a palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This reaction is significant as it forms both a new carbon-carbon and a carbon-nitrogen bond during the cyclization step. nih.govacs.org The process involves the oxidative addition of the aryl triflate to a palladium(0) catalyst, coordination of the alkyne, and subsequent attack by the guanidine (B92328) nucleophile to form the imidazole ring. acs.org This method facilitates the rapid assembly of substituted 2-aminoimidazoles and allows for late-stage diversification, as demonstrated in the total synthesis of marine alkaloids like preclathridine A and B from a single, common intermediate. nih.govacs.org

Furthermore, palladium-catalyzed Buchwald-Hartwig amination serves as a reliable method for C-N bond formation, specifically for coupling 2-haloimidazoles with various aromatic amines to produce 2-aminoimidazole derivatives. researchgate.net This reaction typically requires the protection of the imidazole nitrogen to proceed efficiently. researchgate.net

Table 1: Palladium-Catalyzed C-H Arylation of SEM-Imidazole This table illustrates the complementary regioselectivity in the arylation of N-SEM-imidazole based on the catalytic system employed.

| Target Position | Catalyst | Ligand | Base | Reactant | Reference |

|---|---|---|---|---|---|

| C5-Arylation | Pd(OAc)₂ | P(n-Bu)Ad₂ | K₂CO₃ | Aryl Bromide | nih.gov |

| C2-Arylation | Pd(OAc)₂ | IMes·HCl | K₂CO₃ | Aryl Chloride | nih.gov |

Regiochemical Control in Imidazole Synthesis

Achieving regiochemical control is paramount in the synthesis of substituted imidazoles, as the biological activity of these compounds is highly dependent on the precise placement of functional groups. Control can be exerted through the choice of catalysts, the use of directing groups, or by manipulating reaction conditions.

In multicomponent reactions (MCRs), which assemble products from three or more starting materials in a single step, the catalyst system can be decisive in controlling product selectivity. For example, in the reaction between a 1,2-diketone, an aldehyde, an amine, and ammonium acetate, there can be competitive formation of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. rsc.org The use of fluoroboric acid-derived catalysts, such as HBF₄–SiO₂, has been shown to be highly effective in selectively driving the reaction toward the desired tetrasubstituted product. rsc.org The choice of metal salts can also influence the outcome, with tetrafluoroborates generally showing higher selectivity for the tetrasubstituted imidazole compared to perchlorates or triflates. rsc.org

Protecting groups are a cornerstone of regiochemical control. As mentioned previously, the SEM group is instrumental in directing C-H functionalization. nih.gov By employing a "SEM-switch" protocol, where the protecting group is transposed from one nitrogen to the other, it becomes possible to access otherwise difficult-to-synthesize 4-arylimidazoles. This intermediate can then be further functionalized at other positions, providing a programmable route to complex substitution patterns. nih.gov

Condition-based divergence is another powerful strategy for controlling reaction pathways. frontiersin.org In the synthesis of fused azole systems, minor changes in the reaction conditions, such as switching from a neutral base like Et₃N to a stronger, more nucleophilic base like t-BuOK, can lead to completely different structural isomers. frontiersin.org Similarly, adding a catalytic amount of acid can switch a reaction to an alternative pathway, yielding a positionally isomeric product. frontiersin.org This highlights the sensitivity of these reactions and the opportunities to steer them toward a specific regioisomer by fine-tuning the reaction environment.

Sustainable Synthetic Pathways: Application of Green Chemistry Principles

The integration of green chemistry principles into the synthesis of 2-aminoimidazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in this area is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives like deep eutectic solvents (DESs). mdpi.comnih.gov DESs are mixtures of compounds, such as choline (B1196258) chloride and urea, that have a much lower melting point than their individual components and are often biodegradable, non-toxic, and recyclable. mdpi.com The one-pot synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives has been shown to be highly efficient in a choline chloride-urea DES. This method not only proceeds under air, avoiding the need for an inert argon atmosphere, but also significantly reduces reaction times from 10-12 hours in traditional solvents to just 4-6 hours. mdpi.comnih.gov Furthermore, the use of this DES allows for simple product isolation through filtration and enables the recycling of the solvent mixture. mdpi.com

Solvent-free reactions and the use of efficient, recyclable catalysts are other key aspects of green synthesis. researchgate.net Nanocatalysts have demonstrated excellent activity in the synthesis of imidazole derivatives under solvent-free conditions at moderate temperatures (70 °C), offering high yields, mild reaction conditions, and short reaction times. researchgate.net These heterogeneous catalysts can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of 2-Aminoimidazoles This table highlights the advantages of using a deep eutectic solvent (DES) system over traditional volatile organic solvents (VOCs) for the synthesis of 2-aminoimidazole derivatives.

| Parameter | Conventional Method | Green Method (DES) | Reference |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., toxic, petroleum-based) | Deep Eutectic Solvent (Choline Chloride/Urea) | mdpi.comnih.gov |

| Atmosphere | Inert (Argon) | Air | mdpi.com |

| Reaction Time | 10–12 hours | 4–6 hours | mdpi.comnih.gov |

| Work-up | Complex extraction/purification | Simple filtration and crystallization | mdpi.com |

| Solvent Recyclability | Typically not recycled | Recyclable | mdpi.com |

Mechanistic Studies and Reactivity Profiles of 2 Amino 1 2 Propenyl Imidazole

Electronic Characteristics and Amphoteric Nature of the Imidazole (B134444) Nucleus

The imidazole ring is a five-membered, planar, aromatic heterocycle containing two nitrogen atoms. nih.gov Its aromaticity arises from a sextet of π-electrons, which results in significant electronic stability. The molecule is highly polar and readily soluble in water and other polar solvents. nih.gov

One of the most defining features of the imidazole nucleus is its amphoteric nature, meaning it can function as both an acid and a base. nih.govnih.gov The "pyrrole-type" nitrogen (N-1), which bears a hydrogen atom in the parent imidazole, is weakly acidic. The "pyridine-type" nitrogen (N-3), with its available lone pair of electrons, is basic. youtube.com The presence of these two nitrogen atoms leads to two equivalent tautomeric forms in unsubstituted or symmetrically substituted imidazoles. nih.govnih.gov

Influence of the 2-Amino Group on Imidazole Reactivity

The introduction of an amino group at the C-2 position of the imidazole ring has a profound impact on its chemical reactivity. The C-2 carbon of an unsubstituted imidazole is relatively electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. youtube.com However, the electron-donating 2-amino group reverses this characteristic, rendering the C-2 position more electron-rich.

This increased electron density makes the 2-aminoimidazole nucleus highly activated towards electrophilic substitution reactions. The amino group also makes the molecule highly polar, which can present challenges in synthesis and purification. researchgate.net The synthesis of 2-aminoimidazoles is an area of active research, with methods including the reaction of vinylazides with cyanamide (B42294) rsc.org or the chemical cleavage and rearrangement of 2-aminopyrimidine (B69317) precursors. acs.org The biosynthesis of 2-aminoimidazole has also been studied, with enzymes identified that can catalyze the necessary cyclodehydration. acs.org This inherent reactivity makes 2-aminoimidazole a key precursor for a large family of marine alkaloids with significant biological activity. researchgate.net

Chemical Transformations of the 2-Propenyl Side Chain

The 1-(2-propenyl) substituent, commonly known as an allyl group, introduces a site of unsaturation that is a handle for a variety of chemical transformations. The N-allyl bond itself is stable, and N-allylated imidazoles can be synthesized through several routes, including the reaction of imidazoles with Morita–Baylis–Hillman (MBH) adducts. nih.gov The reactivity of the side chain is primarily dictated by the carbon-carbon double bond.

Typical alkene reactions can be performed on the propenyl group, subject to the influence of the imidazole core. These transformations allow for the elaboration of the side chain to introduce new functional groups and structural complexity. For example, the metabolism of other allyl-containing aromatic compounds like safrole involves oxidation and epoxidation of the allyl side chain, highlighting the susceptibility of this group to such transformations. wikipedia.org

| Reaction Type | Reagents | Product Type | Description |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 1-Propyl derivative | Saturation of the double bond to form an alkyl chain. |

| Halogenation | Br₂, Cl₂ | 1-(2,3-Dihalopropyl) derivative | Addition of halogens across the double bond. |

| Hydrohalogenation | HBr, HCl | 1-(2-Halopropyl) derivative | Addition of hydrogen halides, typically following Markovnikov's rule. |

| Epoxidation | m-CPBA, H₂O₂ | 1-(Oxiran-2-ylmethyl) derivative | Formation of an epoxide ring from the double bond. wikipedia.org |

| Oxidation | KMnO₄, OsO₄ | 1-(2,3-Dihydroxypropyl) derivative | Formation of a diol. |

Elucidation of Reaction Mechanisms in Imidazole Chemistry

The imidazole ring is a versatile participant in a range of reaction mechanisms, primarily leveraging its nucleophilic and acid-base properties.

Imidazole is a highly effective nucleophilic catalyst, especially in acyl transfer reactions such as ester hydrolysis. youtube.com The catalytic cycle begins with the nucleophilic attack of the pyridine-like N-3 atom on the electrophilic center (e.g., the carbonyl carbon of an ester). This step forms a highly reactive N-acylimidazolium intermediate. This intermediate is much more susceptible to hydrolysis than the original ester. In the final step, a nucleophile like water attacks the activated intermediate, cleaving the acyl-imidazole bond and regenerating the imidazole catalyst. youtube.com

The amphoteric character of imidazole allows it to act as both a general acid and a general base catalyst.

Base Catalysis: In its neutral form, imidazole can act as a general base by abstracting a proton from a nucleophile (e.g., water or an alcohol). This enhances the nucleophilicity of the attacking species, accelerating the reaction.

Acid Catalysis: In its protonated (imidazolium) form, the ring can act as a general acid catalyst. It can donate a proton to a substrate, for instance, to the oxygen atom of a leaving group, making it a better leaving group and facilitating its departure.

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While the aromatic imidazole ring itself does not readily participate as a diene in reactions like the Diels-Alder cycloaddition, its derivatives can be synthesized via cycloaddition, and its substituents can actively participate in these reactions.

For instance, [3+2] cycloaddition protocols are commonly used to synthesize the imidazole ring itself from components like 2H-azirines and nitriles. rsc.org Furthermore, the 2-propenyl (allyl) side chain of 2-Amino-1-(2-propenyl)imidazole is an excellent 2π component (a dipolarophile or dienophile) for cycloaddition reactions. It can readily react with 1,3-dipoles (e.g., azides, nitrile oxides) in [3+2] cycloadditions to form five-membered heterocyclic rings attached to the N-1 position. nih.govyoutube.com Similarly, it can react with dienes in [4+2] cycloadditions (Diels-Alder reactions). The specific electronic nature of the 2-amino-1-imidazolyl group would influence the reactivity of the alkene in these reactions. Oxyallyl cations are also known to participate in [3+2] cycloadditions to build five-membered rings. nih.gov

Oxidative Rearrangements and Transformations of Imidazole Compounds

The oxidative behavior of imidazole and its derivatives is a subject of significant interest due to its relevance in biological systems and synthetic chemistry. While specific mechanistic studies on the oxidative rearrangements of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous N-alkenyl and 2-aminoimidazole systems. The presence of the electron-rich 2-amino group, the imidazole core, and the reactive propenyl (allyl) substituent provides multiple sites for oxidative transformations.

Research into the oxidative reactions of related compounds suggests that this compound is susceptible to several transformation pathways, including oxidative cyclization and rearrangements. These reactions often involve the interplay between the imidazole ring, the exocyclic amino group, and the N-alkenyl side chain.

Oxidative Cyclization Pathways

A prominent reaction pathway for N-alkenyl-substituted heterocycles is oxidative cyclization. In the case of this compound, the allyl group can participate in intramolecular cyclization reactions under oxidative conditions, leading to the formation of fused bicyclic systems. This reactivity is analogous to the observed oxidative cyclization of N-allyl amides and related structures, which yield oxazolines and other heterocyclic systems. nih.gov

One plausible transformation is the formation of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives. Studies on the condensation of 2-aminoimidazoles with α,β-unsaturated esters or β-keto esters have been shown to yield imidazo[1,2-a]pyrimidinone systems. researchgate.net While not strictly an oxidation of the N-allyl group, these syntheses highlight the propensity of the 2-aminoimidazole moiety to participate in cyclization reactions that lead to this fused ring system. It is conceivable that a direct oxidative cyclization of this compound could be developed to afford similar structures.

Furthermore, the synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones has been explored for their potential as selective phosphatidylinositol 3-kinase (PI3K) inhibitors, indicating the pharmaceutical relevance of this heterocyclic scaffold. nih.gov

The following table summarizes analogous cyclization reactions that suggest potential transformations for this compound.

| Starting Material Analogue | Reagents/Conditions | Product Type | Reference |

| N-Allyl Benzamides | Chiral iodoarene catalyst, Selectfluor, TFA | Enantioenriched Oxazolines | nih.gov |

| 2-Amino-2-imidazoline | α,β-Unsaturated esters | Imidazo[1,2-a]pyrimidin-7-one | researchgate.net |

| 2-Aminopyrimidines | α-Bromocarbonyl compounds | Imidazo[1,2-a]pyrimidin-1-ium salts | acs.org |

Potential Rearrangements under Oxidative Conditions

In addition to cyclization, oxidative conditions can induce rearrangements in molecules containing the 2-aminoimidazole motif. For instance, the oxidative rearrangement of 2-aminochalcones to 3-acylindoles using hypervalent iodine reagents demonstrates that a 2-amino-substituted aromatic system can undergo significant structural reorganization. nih.gov This suggests that under similar oxidative stress, the imidazole ring of this compound could be susceptible to ring-opening or rearrangement pathways.

The atmospheric oxidation of the parent imidazole molecule, initiated by hydroxyl radicals, leads to the formation of products like 4H-imidazol-4-ol and N,N'-diformylformamidine, indicating that the imidazole ring itself can be cleaved under oxidative conditions. acs.org While the substitution pattern of this compound would influence the specific outcome, this provides a precedent for oxidative ring degradation.

Influence of the 2-Amino Group

The 2-amino group plays a crucial role in the reactivity of the imidazole ring. It is a key structural feature in a variety of marine alkaloids, and its presence often imparts significant biological activity. researchgate.net The synthesis of 2-aminoimidazole derivatives can be challenging, but several methods have been developed, including the cyclization of guanidine (B92328) derivatives. nih.gov The reactivity of the exocyclic amino group, in concert with the N-allyl substituent, is a key consideration in predicting oxidative transformations. For example, silver-catalyzed intramolecular hydroamination of N-allylguanidines leads to the formation of iminoimidazolidines, demonstrating the reactivity of the allyl group towards intramolecular addition involving a guanidino nitrogen. researchgate.net

The following table outlines some key findings from studies on related compounds that inform the potential oxidative reactivity of this compound.

| Compound Class | Oxidative Transformation/Reaction | Key Findings | Reference |

| 2-Aminochalcones | Oxidative Rearrangement | Formation of 3-acylindoles using a hypervalent iodine reagent. | nih.gov |

| Imidazole | Atmospheric Oxidation | Ring opening to form N,N'-diformylformamidine and other products. | acs.org |

| N-Allylguanidines | Intramolecular Hydroamination | Silver-catalyzed cyclization to form iminoimidazolidines. | researchgate.net |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2-Amino-1-(2-propenyl)imidazole. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques like HSQC and HMBC, a complete assignment of all proton and carbon signals can be achieved.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the imidazole (B134444) ring in N-aminoazoles are sensitive to the electronic environment and protonation state. rsc.org The carbons of the allyl group would appear in the aliphatic and olefinic regions of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Data inferred from related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4/H5 (imidazole) | ~6.3-7.2 | ~115-125 |

| H (allyl vinyl CH) | ~5.8-6.0 (m) | ~130-135 |

| H (allyl vinyl CH₂) | ~5.1-5.3 (m) | ~117-120 |

| H (allyl N-CH₂) | ~4.5-4.7 (d) | ~48-52 |

| NH₂ | ~4.1-4.4 (br s) | - |

| C2 (imidazole) | - | ~145-150 |

| C4/C5 (imidazole) | ~6.3-7.2 | ~115-125 |

| C (allyl vinyl CH) | - | ~130-135 |

| C (allyl vinyl CH₂) | - | ~117-120 |

| C (allyl N-CH₂) | - | ~48-52 |

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are approximate and for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular vibrations within this compound.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the imidazole ring and the allyl group would appear around 3000-3100 cm⁻¹. The C=C stretching of the allyl group would be observed near 1640 cm⁻¹, while the C=N and C=C stretching vibrations of the imidazole ring would be found in the 1500-1600 cm⁻¹ region. researchgate.netnih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the allyl group and the symmetric breathing modes of the imidazole ring are expected to give strong Raman signals. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound (Data inferred from related compounds)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 (broad) | Weak |

| C-H stretch (aromatic/vinyl) | 3000-3100 | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Moderate |

| C=C stretch (allyl) | ~1640 | Strong |

| Imidazole ring stretch | 1500-1600 | Moderate |

| N-H bend (amino) | 1590-1650 | Weak |

| C-H bend (out-of-plane) | 700-900 | Weak |

Mass Spectrometry: Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its structural confirmation. The nominal molecular weight of the compound is 123.16 g/mol .

Under electron impact (EI) ionization, the molecular ion peak ([M]⁺) would be observed at m/z 123. The fragmentation is likely to proceed through several characteristic pathways. Loss of the allyl group (C₃H₅, 41 Da) would lead to a fragment ion at m/z 82, corresponding to the 2-aminoimidazole cation. Cleavage of the amino group (NH₂, 16 Da) is another possible fragmentation route. General fragmentation of imidazole-containing compounds often involves the loss of HCN (27 Da). researchgate.net For 1-allylimidazole (B1265945), a prominent peak is observed at m/z 41, corresponding to the allyl cation. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 123 | [M]⁺ | Molecular Ion |

| 82 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 107 | [M - NH₂]⁺ | Loss of the amino group |

| 96 | [M - HCN]⁺ | Loss of hydrogen cyanide from the imidazole ring |

| 41 | [C₃H₅]⁺ | Allyl cation |

X-ray Crystallography: Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the provided sources, data from related compounds like the 1-allylimidazolium cation in (C₆H₉N₂)₂BiCl₅ and N-aminobenzimidazolium picrate (B76445) can offer insights into the expected solid-state conformation. rsc.orgsemanticscholar.org

In the crystal structure of (C₆H₉N₂)₂BiCl₅, the 1-allylimidazolium cation exhibits a non-planar conformation, with the plane of the allyl group being nearly perpendicular to the imidazole ring. semanticscholar.org This is attributed to intramolecular hydrogen bonding. The crystal packing is stabilized by various non-covalent interactions, including N-H···Cl and C-H···Cl hydrogen bonds and π-π stacking between the imidazole rings. semanticscholar.org A similar intricate network of hydrogen bonds and π-π interactions would be anticipated in the crystal structure of this compound, involving the amino group and the imidazole ring.

Rotational Spectroscopy and Gas-Phase Structural Analysis

Rotational spectroscopy, typically performed on gaseous samples, can provide highly accurate information about the molecular geometry and conformational preferences of a molecule in the gas phase, free from intermolecular interactions present in the solid or liquid state.

Although no specific rotational spectroscopy data for this compound was found, studies on related biomolecules demonstrate the power of this technique in distinguishing between different conformers. nih.gov For this compound, several conformers could exist due to the rotation around the N-C bond of the allyl group and the orientation of the amino group. Rotational spectroscopy, in conjunction with theoretical calculations, would be the ideal method to identify the most stable gas-phase conformer(s) and to precisely determine their rotational constants and dipole moments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the imidazole ring and the allyl group.

Studies on 1-allylimidazole and 2-aminoazoles provide a basis for predicting the absorption characteristics. nih.govresearchgate.net The imidazole chromophore typically exhibits absorption maxima in the range of 200-230 nm. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands. The UV photostability of 2-aminoimidazoles has been investigated, revealing their degradation under UV light, which is an important consideration for their handling and storage. nih.govrsc.org The absorption spectrum of 1-(allyl)-1H-imidazole in chloroform (B151607) shows a maximum around 210 nm. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Data inferred from related compounds)

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Non-polar | ~210-220 | π → π |

| Polar | ~215-225 | π → π |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and molecular geometry of chemical systems. For 2-Amino-1-(2-propenyl)imidazole, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine its optimized molecular structure and to understand its reactive sites. nih.gov

Theoretical studies on imidazole (B134444) derivatives often begin with geometry optimization to find the most stable conformer. researchgate.net For molecules with rotatable bonds, such as this compound, a potential energy surface (PES) scan is performed to identify the lowest energy conformer. researchgate.net This process involves systematically rotating specific bonds and calculating the energy at each step to map out the conformational landscape. researchgate.netnih.gov For instance, in related imidazole derivatives, the conformer with the minimum energy has been identified by analyzing the dihedral angles of key bonds. researchgate.net The optimized geometry provides the foundation for all subsequent computational analyses. researchgate.net

Studies on similar amino-imidazole systems have shown that the conformation can be significantly influenced by the environment, with different conformations being favored in the gas phase versus polar solvents like water. nih.gov Intramolecular hydrogen bonds often play a crucial role in stabilizing specific conformations. nih.gov For example, in imidazole-alanine models, conformations are stabilized by hydrogen bonds between the imidazole ring and the peptide backbone. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For benzimidazole (B57391) derivatives, which are structurally related to this compound, the HOMO is often located over the benzimidazole region, while the LUMO is distributed over other parts of the molecule. nih.gov The distribution of these orbitals helps to identify the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.govresearchgate.net

In studies of benzimidazole fungicides, the negative MEP regions are typically localized over electronegative atoms like oxygen in carbonyl groups, while positive regions are found over the benzimidazole ring. nih.gov Similarly, for this compound, the nitrogen atoms of the imidazole ring and the amino group are expected to be electron-rich regions, making them susceptible to electrophilic attack. The hydrogen atoms and the propenyl group would likely represent the electron-deficient areas. researchgate.net

Computational methods, particularly DFT, are frequently used to simulate spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These simulated spectra are then compared with experimental data to validate the calculated molecular structure and properties. nih.gov Good agreement between theoretical and experimental spectra provides confidence in the accuracy of the computational model. nih.gov

For instance, in studies of other imidazole derivatives, calculated vibrational frequencies (IR) and chemical shifts (NMR) have shown good correlation with experimental findings. nih.gov Similarly, simulated UV-Vis spectra can help identify electronic transitions, such as π-to-π* transitions, within the molecule. nih.gov While specific simulated spectroscopic data for this compound is not detailed in the provided results, this approach is a standard practice in the computational characterization of novel compounds. nih.govnih.gov

Quantum Chemical Descriptors: Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org This analysis can reveal the nature of chemical bonds, such as whether they are covalent or electrostatic in nature. wiley-vch.de QTAIM is based on the topology of the electron density and can be used to calculate various atomic properties. wikipedia.orgamercrystalassn.org

Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions within a molecule. nih.gov By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density, it is possible to identify and differentiate between van der Waals interactions, hydrogen bonds, and steric clashes. nih.gov Both QTAIM and RDG analyses are powerful tools for gaining a deeper understanding of the bonding and non-covalent interactions that govern the structure and reactivity of this compound. nih.gov

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry and theoretical investigations offer powerful tools to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to obtain through experimental methods alone. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational mechanistic studies focused on the reaction pathways of this compound.

To provide context on how such investigations are typically conducted for analogous systems, computational studies on related molecules can be considered. For instance, theoretical studies on the formation of 2-aminooxazole have utilized density functional calculations to map out the reaction mechanism, identifying the indispensable role of catalysts like phosphate (B84403) in cyclization and water-elimination steps. nih.gov Such studies often calculate the energy barriers for different potential pathways, thereby predicting the most likely route for product formation.

Similarly, research into the N-alkylation of imidazoles and related heterocycles, a fundamental process for the synthesis of compounds like this compound, has been a subject of both experimental and theoretical interest. nih.govrsc.org Computational approaches in this area would typically involve modeling the nucleophilic attack of the imidazole nitrogen on an alkylating agent, such as an allyl halide, and calculating the activation energies to understand the regioselectivity and efficiency of the reaction. For example, in the case of 2-aminoimidazole, theoretical calculations could help determine whether the alkylation occurs preferentially at the N1 or N3 position of the imidazole ring, or at the exocyclic amino group, by comparing the energies of the possible products and transition states.

Furthermore, computational analyses are often employed to understand the electronic properties that govern reactivity. Methods like Natural Bond Orbital (NBO) analysis and the calculation of Fukui functions can pinpoint the most nucleophilic or electrophilic sites within a molecule. For 2-aminoimidazole, such calculations would be crucial in predicting the outcome of its reaction with an allyl group.

Although no specific data tables or detailed research findings for the computational mechanistic studies of this compound can be presented due to the lack of published research, the established methodologies used for similar heterocyclic systems provide a clear framework for how such an investigation would be approached. Future computational work is necessary to elucidate the specific reaction pathways, transition state geometries, and thermodynamic and kinetic parameters for this particular compound.

Applications in Catalysis, Materials Science, and Organic Synthesis

Catalytic Roles of 2-Amino-1-(2-propenyl)imidazole Derivatives

Derivatives of this compound are increasingly recognized for their potential in both metal-mediated and metal-free catalytic processes. The imidazole (B134444) core provides a platform for creating diverse molecular architectures with tailored catalytic activities.

Ligand Design in Homogeneous Catalysis

The 2-aminoimidazole scaffold is a key component in the design of ligands for homogeneous catalysis. The nitrogen atoms in the imidazole ring can coordinate with various transition metals, forming stable complexes that catalyze a wide range of organic transformations. The dual reactivity of the 2-aminoimidazole nucleus allows for its incorporation into more complex ligand structures. researchgate.net The synthesis of these ligands often involves the condensation of α-functionalized ketones with cyanamides. researchgate.net While direct research on this compound as a ligand is not extensively detailed, the broader class of 2-aminoimidazole derivatives is well-established in this role. For instance, novel 2-amino-1-thiazolyl imidazoles have been synthesized and evaluated for various applications, demonstrating the modularity of the 2-aminoimidazole core in creating functional molecules. nih.gov

Organic Catalysis (Organocatalysis) Applications

The 2-aminoimidazole unit is of significant interest in the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions. The structural similarity of the 2-aminoimidazole group to guanidines allows it to participate in reactions that proceed through guanidinium (B1211019) intermediates. These derivatives can act as Brønsted bases or engage in hydrogen bonding interactions to activate substrates.

Multicomponent reactions, which are highly efficient one-pot syntheses, often utilize aminoazoles like 2-aminoimidazole as key building blocks. nih.gov For example, 2-aminobenzimidazole, a related compound, participates in three-component reactions to synthesize complex heterocyclic structures like benzimidazolo quinazolinones. nih.gov These reactions highlight the potential of the 2-aminoimidazole moiety to facilitate complex bond formations under mild conditions, a hallmark of organocatalysis.

Integration into Advanced Materials

The imidazole ring is a versatile component in materials science, valued for its role in biological systems and its unique physical properties. researchgate.net The presence of the polymerizable allyl group on this compound provides a direct route to incorporate these desirable properties into larger material structures.

Polymer and Dye Synthesis Utilizing Imidazole Scaffolds

The imidazole scaffold is integral to the synthesis of advanced polymers and functional dyes. Imidazole and its derivatives can be polymerized to create materials with a range of properties. researchgate.net The allyl group of this compound allows it to act as a monomer in polymerization reactions, leading to polymers with pendent imidazole groups. These imidazole-containing polymers can exhibit interesting properties such as bioactivity and the ability to self-assemble. researchgate.net

In dye synthesis, the imidazole core can be part of a larger chromophoric system. For instance, tetrasubstituted imidazole compounds have been synthesized and evaluated for their luminescence properties, indicating their potential use in applications like organic light-emitting devices (OLEDs). nih.gov The synthesis often involves multicomponent reactions, underscoring the versatility of the imidazole core in constructing complex, functional molecules. nih.gov

Development of Functional Materials with Tuned Properties

The incorporation of imidazole derivatives, such as those derived from this compound, allows for the development of functional materials with tailored properties. For example, polymers containing sulfonic acid and amide linkages, which can be conceptually related to functionalized imidazole polymers, are used in water treatment and to create novel materials like self-healing hydrogels. ontosight.ai Imidazolium (B1220033) salts, derived from imidazoles, are used to create polyelectrolyte brushes, coat nanoparticles, and form liquid crystals. researchgate.net The ability to functionalize the imidazole ring at various positions allows for fine-tuning of the material's physical and chemical properties.

Imidazole-Based Proton Conductors

Imidazole and its derivatives are key components in the development of proton-conducting materials for applications such as anhydrous fuel cells that operate at medium to high temperatures (above 120 °C). acs.orgbohrium.com These materials are crucial for next-generation energy technologies. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding networks, facilitating the transport of protons.

Recent research has focused on creating inorganic-organic composite materials to enhance proton conductivity. acs.orgbohrium.com One approach involves combining imidazole hydrochloride with materials like silica (B1680970) (SiO₂). acs.orgbohrium.com These composites show significantly improved proton conductivity compared to the individual components. acs.orgbohrium.com The imidazole acts as a Brønsted base, reacting with acidic species to create protonated imidazolium cations, which are key to the proton transport mechanism. nih.gov The goal is to achieve high proton conductivity, on the order of 10⁻² S cm⁻¹, under anhydrous conditions. researchgate.net

A study on hybrid imidazole-based proton conductors demonstrated that a composite of imidazole hydrochloride and silica (60ImiHCl–40SiO₂) achieved a high proton conductivity of 1.4 × 10⁻² S cm⁻¹ at 130 °C. acs.orgacs.org When incorporated into a polybenzimidazole (PBI) membrane, this material significantly improved fuel cell performance. acs.orgacs.org

Interactive Data Table: Proton Conductivity of Imidazole-Based Materials

Use the filter to explore the proton conductivity of different imidazole-based materials.

| Material Composition | Temperature (°C) | Proton Conductivity (S cm⁻¹) |

| Polycrystalline Imidazole | Room Temp | ~10⁻⁸ - 10⁻⁹ |

| xImiHCl-(100 – x)SiO₂ (x=50) | 130 | 6.3 × 10⁻³ |

| 60ImiHCl–40SiO₂ | 130 | 1.4 × 10⁻² |

| UiO-67@TAPB–DMTP-COFs with Imidazole | 120 | 1.4 × 10⁻² |

Role as a Synthetic Building Block in Complex Molecular Architectures

As a functionalized imidazole, this compound possesses several reactive sites that could theoretically be exploited in the construction of complex molecules: the exocyclic amino group, the nucleophilic N-3 position of the imidazole ring, and the terminal double bond of the allyl group. These features make it a potentially versatile building block.

Synthesis of Fused-Ring Systems and Polycyclic Compounds

The synthesis of fused-ring systems and polycyclic compounds often relies on starting materials with multiple reactive sites that can undergo intramolecular or intermolecular cyclization reactions. While general methods exist for creating fused imidazole systems from various 2-amino-heterocycles, specific examples utilizing this compound are not documented. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.govrsc.org

Theoretically, the 2-amino group and the endocyclic N-3 nitrogen could participate in annulation reactions with appropriate bifunctional electrophiles to form fused bicyclic systems, such as imidazo[1,2-a]pyrimidines or other related heterocyclic cores. Furthermore, the allyl group offers a handle for additional ring-forming strategies, such as ring-closing metathesis or intramolecular Heck reactions, to construct more elaborate polycyclic architectures. However, published research specifically detailing these transformations for this compound could not be identified.

Stereoselective Reactions and Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For a molecule to function as a chiral auxiliary, it must itself be chiral (enantiomerically pure). As this compound is an achiral molecule, it cannot function as a chiral auxiliary in its native form.

To be used in stereoselective reactions, the molecule would first need to be rendered chiral, for instance, through asymmetric synthesis or resolution. Subsequently, this chiral version could potentially direct the stereochemistry of reactions at other parts of the molecule or in reactions with other substrates. There are no reports in the scientific literature of this compound being used for this purpose. General strategies for stereoselective synthesis often involve other classes of compounds or catalysts. researchgate.netnih.govrsc.org

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse molecules from a common starting material. souralgroup.comnih.govnih.gov The multiple functional groups on this compound—the primary amine, the imidazole ring, and the alkene—make it a theoretically suitable scaffold for DOS. Different reaction pathways could be initiated at each of these sites to generate a wide array of distinct molecular skeletons.

For example, the amino group could be acylated, alkylated, or used in multicomponent reactions. The imidazole ring could be further functionalized. The allyl group's double bond could undergo various additions, oxidations, or metathesis reactions. By systematically exploring the reactivity at these sites, a library of diverse compounds could be generated. While this is a plausible application based on the principles of DOS and the reactivity of aminoazoles, there is no specific literature demonstrating the use of this compound in such a strategy. rsc.orgfrontiersin.org

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(2-propenyl)imidazole, and how do reaction parameters affect yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. For example, benzoylation of amino-substituted imidazoles with propenyl-containing reagents (e.g., allyl halides) in polar aprotic solvents like acetone or DMF under mild temperatures (20–65°C) is a common approach . Key factors influencing yield include:

- Solvent choice : Polar solvents enhance nucleophilicity but may require reflux conditions.

- Catalyst use : Bases like NEt₃ improve deprotonation of the amino group, facilitating substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/diethyl ether) is critical for isolating high-purity products .

Contradictions in reported yields (e.g., 71% vs. lower yields in similar reactions) often stem from differences in stoichiometry, solvent purity, or reaction time .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH₂ at δ 5.5–6.5 ppm) and carbon connectivity. Aromatic protons in the imidazole ring appear as doublets near δ 7.0–7.5 ppm .

- X-ray Diffraction (XRD) : Resolves bond angles (e.g., imidazole ring planarity, dihedral angles with substituents) and non-covalent interactions (e.g., C–H⋯π, hydrogen bonds) critical for stability .

- FT-IR : Confirms functional groups (N–H stretch at ~3400 cm⁻¹, C=C in propenyl at ~1640 cm⁻¹) .

Q. How does the propenyl substituent influence the compound’s stability under varying storage conditions?

Methodological Answer: The propenyl group’s allylic position increases susceptibility to oxidation. Stability studies should include:

- Accelerated degradation tests : Expose samples to 40°C/75% relative humidity for 4 weeks, monitoring via HPLC.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation products.

- Free allyl alcohol control : Ensure <0.1% impurity via GC-MS, as allyl alcohol accelerates decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the antiproliferative activity of this compound derivatives in cancer cell lines?

Methodological Answer: Antiproliferative effects are often linked to DNA intercalation or enzyme inhibition (e.g., EGFR, arginase I). Key steps:

- In vitro assays : MTT/PrestoBlue assays on HeLa or MCF-7 cells (IC₅₀ values typically 5–50 µM) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR PDB: 1M17). Propenyl groups may enhance hydrophobic interactions .

- SAR studies : Modify substituents (e.g., sulfone, aryl groups) to correlate structural features with cytotoxicity .

Q. How can QSAR models predict the catalytic or biological behavior of this compound derivatives?

Methodological Answer:

- Descriptor selection : Use DFT-calculated parameters (HOMO/LUMO energies, dipole moments) and topological indices (e.g., Wiener index) .

- Model validation : Random Forest Regression (RFR) or Partial Least Squares (PLS) assess predictive power (R² > 0.8). For example, Fe(VI) oxidation rates in imidazoles correlate with electron-withdrawing substituents .

- Contradiction resolution : Meta-analysis of disparate biological data (e.g., conflicting IC₅₀ values) using clustering algorithms (PCA) to identify outlier studies .

Q. What strategies address regioselectivity challenges in modifying the 2-aminoimidazole core with propenyl groups?

Methodological Answer:

- Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct substitution to the N1 position .

- Catalytic methods : Copper(I)-catalyzed asymmetric synthesis achieves enantioselective propenyl addition (e.g., 80–90% ee with chiral ligands) .

- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 60°C) to favor mono- vs. di-substituted products .

Q. How do non-covalent interactions in this compound coordination compounds affect their physicochemical properties?

Methodological Answer:

- Coordination geometry : X-ray crystallography reveals octahedral (e.g., with Co²⁺) or square-planar (e.g., Cu²⁺) complexes. Propenyl groups may induce steric effects, altering ligand field strength .

- Spectroscopic shifts : UV-vis (d-d transitions) and EPR (for paramagnetic metals) confirm metal-ligand bonding.

- Solubility : Sulfone or ethyl substituents improve aqueous solubility, critical for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.